molecular formula C10H19ClN4O2 B1377809 3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride CAS No. 1435983-61-1

3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride

Cat. No.: B1377809
CAS No.: 1435983-61-1
M. Wt: 262.74 g/mol
InChI Key: ZBWDZRQTTJEOJD-UHFFFAOYSA-N
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Description

3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. It features a unique structure that includes an oxadiazole ring, which is known for its stability and versatility in chemical reactions. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly those containing heterocyclic structures.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and possible biological activities.

    Industry: Could be used in the development of new materials or as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Attachment of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions, often using isopropyl halides in the presence of a base.

    Amidation Reaction: The final step involves the reaction of the oxadiazole derivative with an appropriate amine to form the amide bond, followed by conversion to the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxadiazole ring into other heterocyclic structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism by which 3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and oxadiazole functional groups. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride
  • 3-amino-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride

Uniqueness

Compared to similar compounds, 3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride may exhibit different biological activities due to the presence of the isopropyl group, which can influence its interaction with molecular targets. This structural variation can lead to differences in potency, selectivity, and overall biological effects.

Properties

IUPAC Name

3-amino-N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2.ClH/c1-7(2)10-13-9(16-14-10)4-6-12-8(15)3-5-11;/h7H,3-6,11H2,1-2H3,(H,12,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWDZRQTTJEOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CCNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride
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3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride
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3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride
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3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride
Reactant of Route 5
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3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride
Reactant of Route 6
3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride

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